3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is a sulfonamide derivative known for its versatility in various scientific applications. This compound is characterized by the presence of an amino group, a tert-butyl group, and a chlorobenzene sulfonamide moiety. It is widely used in biochemical research due to its ability to inhibit specific enzymes and its role in various biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzenesulfonamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Protection: The amino group is protected using tert-butyl chloroformate to form the tert-butyl carbamate.
Deprotection: The final step involves deprotection of the tert-butyl carbamate to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Hydrogen gas in the presence of palladium on carbon is a typical reducing agent.
Substitution: Nucleophiles such as sodium azide or thiourea can be used under mild conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition, particularly dihydrofolate reductase and protein tyrosine phosphatases.
Medicine: Investigated for its potential therapeutic effects in treating diseases related to enzyme dysregulation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide involves its ability to inhibit specific enzymes by binding to their active sites. This binding prevents the substrate from accessing the active site, thereby inhibiting the enzyme’s activity. The compound has been shown to inhibit enzymes such as dihydrofolate reductase, which is crucial for folate metabolism, and protein tyrosine phosphatases, which regulate cell signaling pathways.
Comparison with Similar Compounds
- 3-Amino-N-(tert-butyl)benzenesulfonamide
- 3-Amino-N-butylbenzenesulfonamide
- 4-Amino-N-(tert-butyl)benzenesulfonamide
Comparison: 3-Amino-N-(tert-butyl)-4-chlorobenzenesulfonamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to enzymes. Compared to its analogs, this compound may exhibit different inhibitory effects and selectivity towards specific enzymes, making it a valuable tool in biochemical research.
Properties
IUPAC Name |
3-amino-N-tert-butyl-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2S/c1-10(2,3)13-16(14,15)7-4-5-8(11)9(12)6-7/h4-6,13H,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJXBKPLJCSBPRY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.